![molecular formula C7H4BrF2N3 B2507340 2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2248342-75-6](/img/structure/B2507340.png)
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Description
“2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class of compounds . These compounds are nitrogen-rich and have found wide applications in drug design . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyridines consists of a fused ring system containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyridines include oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines is another key reaction .Mechanism of Action
While the specific mechanism of action for “2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the search results, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridines are known to bind with a variety of enzymes and receptors in the biological system, exhibiting numerous activities .
Future Directions
The future directions for “2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds involve further exploration of their synthesis and pharmacological potentials . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the key areas of focus .
properties
IUPAC Name |
2-bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-7-11-5-2-1-4(6(9)10)3-13(5)12-7/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYIJXOVLHTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
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